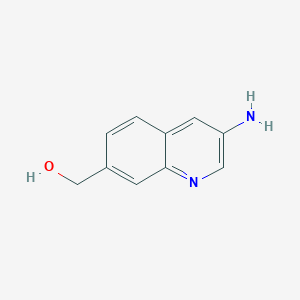

(3-Aminoquinolin-7-yl)methanol

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C10H10N2O |

|---|---|

Peso molecular |

174.20 g/mol |

Nombre IUPAC |

(3-aminoquinolin-7-yl)methanol |

InChI |

InChI=1S/C10H10N2O/c11-9-4-8-2-1-7(6-13)3-10(8)12-5-9/h1-5,13H,6,11H2 |

Clave InChI |

RVRYKAOPVKOSDA-UHFFFAOYSA-N |

SMILES canónico |

C1=CC2=CC(=CN=C2C=C1CO)N |

Origen del producto |

United States |

Métodos De Preparación

Direct Amination of Quinolin-7-yl Methanol

A primary approach involves introducing an amino group at the 3-position of a pre-existing quinolin-7-yl methanol scaffold. This typically requires:

-

Leaving Group Activation : Halogenation (e.g., chlorination) at position 3 to enable nucleophilic substitution.

-

Amination : Reaction with ammonia or primary amines under catalytic conditions (e.g., Buchwald-Hartwig amination).

Key Considerations :

-

Regioselectivity : Quinoline’s electron-deficient pyridine ring directs electrophilic substitution to the 3-position when activated.

-

Protecting Groups : Methanol’s hydroxyl group may require protection (e.g., silylation) to prevent side reactions during amination.

Reaction Conditions and Reagents

| Method | Reagents/Conditions | Yield Range | Key Challenges |

|---|---|---|---|

| Nucleophilic Substitution | NH₃, CuI, Pd(OAc)₂, 80–120°C | 40–60% | Competing side reactions, regioselectivity |

| Buchwald-Hartwig Amination | Pd₂(dba)₃, XPhos, Cs₂CO₃, toluene, 100°C | 50–75% | High catalyst costs, air sensitivity |

| Friedländer Condensation | AcOH, EtOH, reflux, 6–12 hr | 30–50% | Limited functional group tolerance |

Critical Analysis of Reported Methods

JACS 1997 Reference (Cited in Patents)

The foundational method from J. Am. Chem. Soc. 1997, 119, 5591 remains central. While details are proprietary, patents suggest:

-

Stepwise Approach : Sequential introduction of methanol and amino groups via protection/deprotection.

-

Key Reagents : Formaldehyde for hydroxymethylation, followed by nitration/reduction for amination.

Hypothetical Workflow :

-

Hydroxymethylation : React quinoline with formaldehyde under basic conditions.

-

Amination : Nitrate at position 3, reduce nitro to amino using H₂/Pd or SnCl₂.

-

Deprotection : Remove any protecting groups (e.g., silyl ethers).

Limitations :

-

Nitration Selectivity : Quinoline’s inherent reactivity may lead to over-nitration.

-

Reduction Efficiency : SnCl₂ may require acidic conditions, risking hydroxyl group stability.

Patent-Specific Insights

Patents (e.g., US20080300243A1, US7576099B2) highlight:

-

Use of Intermediates : (3-Aminoquinolin-7-yl)methanol serves as a precursor for amide derivatives via carbodiimide-mediated coupling.

-

Purification Challenges : Crystallization or chromatography required to isolate pure product due to similar polarities of byproducts.

Optimization Strategies

Catalyst Selection

-

Palladium Catalysis : Superior for amination but costly; alternatives like copper catalysts may reduce expenses.

-

Base Systems : Cs₂CO₃ favored over K₂CO₃ for improved solubility in polar aprotic solvents.

Solvent and Temperature Control

-

Polar Aprotic Solvents (DMF, THF): Enhance reaction rates but require careful workup.

-

Temperature Windows : 100–120°C optimal for Buchwald-Hartwig reactions; lower temps may slow kinetics.

Comparative Analysis of Synthetic Approaches

| Metric | Direct Amination | Concurrent Introduction |

|---|---|---|

| Step Count | 3–4 | 1–2 |

| Yield | Moderate (40–60%) | Variable (30–50%) |

| Scalability | Moderate | Low |

| Functional Group Tolerance | High | Limited |

Aplicaciones Científicas De Investigación

Biological Activities

Research indicates that (3-Aminoquinolin-7-yl)methanol exhibits notable biological activities, particularly in the following areas:

Anticancer Activity

Studies have shown that (3-Aminoquinolin-7-yl)methanol and its derivatives can inhibit cancer cell proliferation in various cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer) cells. The mechanism of action is often linked to their ability to interact with biological targets involved in cell signaling pathways, potentially leading to apoptosis or cell cycle arrest .

Antimicrobial Properties

Quinoline derivatives are known for their antimicrobial properties, and (3-Aminoquinolin-7-yl)methanol is no exception. Preliminary studies suggest that it may exhibit activity against various bacterial strains, although further research is needed to fully understand its spectrum of activity and efficacy .

Case Studies

Several studies have explored the applications of (3-Aminoquinolin-7-yl)methanol:

Mecanismo De Acción

The mechanism of action of (3-Aminoquinolin-7-yl)methanol involves its interaction with specific molecular targets and pathways. In biological systems, it can bind to enzymes and receptors, altering their activity and leading to various physiological effects. For example, it may inhibit the growth of cancer cells by interfering with DNA replication and repair mechanisms .

Comparación Con Compuestos Similares

Key Observations :

- Amino vs. Nitro Groups: The amino group in (3-Aminoquinolin-7-yl)methanol is electron-donating, contrasting with the electron-withdrawing nitro group in NQ1–NQ6. This difference may influence electronic properties, reactivity, and target binding in biological systems.

- Hydroxymethyl vs. Methoxy/Benzyloxy: The –CH2OH group at position 7 enhances hydrophilicity compared to methoxy (–OCH3) or benzyloxy (–OCH2Ph) groups in NQ1 and (3-ethyl-2-methoxyquinolin-7-yl)methanol.

Physical and Chemical Properties

Key Observations :

- The amino and hydroxymethyl groups in (3-Aminoquinolin-7-yl)methanol likely reduce its lipophilicity (lower logP) compared to (3-ethyl-2-methoxyquinolin-7-yl)methanol (logP 2.30) and nitroquinolines like NQ1 (logP ~3.8).

- The presence of a benzyloxy group in NQ1 increases molecular weight and reduces aqueous solubility compared to the hydroxymethyl analog.

Pharmacological Potential

- Nitroquinolines: Exhibit activity in anticancer and antimicrobial assays due to nitro group-mediated redox interactions.

Actividad Biológica

(3-Aminoquinolin-7-yl)methanol is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article explores the compound's biological activity, synthesis methods, mechanisms of action, and its potential applications in various therapeutic areas.

Chemical Structure and Properties

(3-Aminoquinolin-7-yl)methanol consists of a quinoline backbone with an amino group at the 3-position and a hydroxymethyl group at the 7-position. This specific arrangement contributes to its distinct chemical reactivity and biological properties. The compound can participate in various chemical reactions due to the presence of both amino and hydroxymethyl groups, which enhance its potential therapeutic efficacy.

Synthesis Methods

The synthesis of (3-Aminoquinolin-7-yl)methanol typically involves several methods, including:

- Nucleophilic Substitution: Reactions involving quinoline derivatives with appropriate nucleophiles.

- Reduction Reactions: Converting nitro groups to amino groups, which is crucial for synthesizing this compound.

- Oxidation Reactions: Allowing for the formation of different quinoline derivatives.

These synthetic routes can be optimized for yield and purity in industrial settings, often employing catalysts and controlled reaction conditions .

Biological Activity

Research indicates that (3-Aminoquinolin-7-yl)methanol exhibits significant biological activities, particularly as potential anticancer agents. Studies have shown that compounds with similar structures can inhibit cancer cell proliferation in various cell lines, including MCF-7 (breast cancer) and HCT116 (colorectal cancer) . The following table summarizes some key findings related to its biological activity:

| Biological Activity | Cell Lines Tested | Mechanism of Action |

|---|---|---|

| Anticancer | MCF-7, HCT116 | Inhibition of DNA replication and repair mechanisms |

| Antimicrobial | Various bacterial strains | Disruption of bacterial cell wall synthesis |

| Antimalarial | Plasmodium falciparum strains | Inhibition of hematin crystallization |

The mechanism of action for (3-Aminoquinolin-7-yl)methanol involves its interaction with specific molecular targets within biological systems. Key aspects include:

- Enzyme Inhibition: The compound can bind to enzymes involved in critical cellular processes, thereby altering their activity.

- DNA Interaction: It may interfere with DNA replication and repair pathways, leading to apoptosis in cancer cells .

- Antimicrobial Action: Similar compounds have been shown to disrupt bacterial cell wall synthesis, which is crucial for their growth and survival .

Case Studies

-

Anticancer Activity:

A study demonstrated that (3-Aminoquinolin-7-yl)methanol derivatives exhibited potent cytotoxic effects against MCF-7 cells, with IC50 values indicating significant inhibition of cell proliferation. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways . -

Antimicrobial Efficacy:

Research on quinoline derivatives has shown promising results against multidrug-resistant bacterial strains. In vitro assays indicated that (3-Aminoquinolin-7-yl)methanol effectively inhibited the growth of various pathogens by interfering with their metabolic pathways . -

Antimalarial Potential:

The compound was evaluated for its antimalarial properties against Plasmodium falciparum. Results indicated that it inhibits hematin crystallization, a critical process for malaria parasite survival .

Q & A

Q. Can multi-omics approaches reconcile discrepancies in mechanistic data?

- Methodological Answer : Integrate transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify pathways affected by the compound. For example, upregulated apoptosis markers (e.g., caspase-3) paired with downregulated survival signals (e.g., AKT) can validate proposed mechanisms despite conflicting in vitro results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.